molecular formula C7H6N4 B1500396 Pyrido[3,4-b]pyrazin-7-amine CAS No. 91673-74-4

Pyrido[3,4-b]pyrazin-7-amine

Cat. No. B1500396
CAS RN: 91673-74-4
M. Wt: 146.15 g/mol
InChI Key: LRYHJKILSRMGPC-UHFFFAOYSA-N
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Description

Pyrido[3,4-b]pyrazin-7-amine is a heterocyclic compound that has been extensively studied for its potential applications in various fields of science. This compound has a unique structure that makes it a valuable tool for researchers in the study of different biological processes. In

Scientific Research Applications

Optoelectronic Applications

Pyrido[3,4-b]pyrazin-7-amine derivatives have significant applications in the field of optoelectronics. For instance, pyrido[2,3-b]pyrazine-based molecules show potential for use in organic electronics due to their aggregation-induced emission (AIE) features and formation of nanoparticles, as confirmed by detailed studies including DLS and FEG-SEM analysis. These molecules exhibit high thermal stability and low band gap, making them suitable for applications in optoelectronic devices (Kapse et al., 2022). Similarly, another study on donor-acceptor based pyrido[2,3-b]pyrazine amine derivatives highlights their potential as emitter and ambipolar charge transport materials in organic electronics due to their efficient solid state emission and comparable HOMO and LUMO energy levels (Mahadik et al., 2021).

Synthesis and Chemical Properties

Research on the synthesis and chemical properties of pyrido[3,4-b]pyrazin-7-amine derivatives reveals their versatility. A study focusing on the synthesis of dipyrrolopyrazine derivatives involving regio-selective amination reactions of dihalo-pyrrolopyrazines showcases the adaptability of these compounds in creating materials for optoelectronic applications, with an emphasis on their optical and thermal properties (Meti et al., 2017). Additionally, the conjugated pyrido[3,4-b]pyrazine-based donor-acceptor copolymers synthesized through Suzuki and Stille coupling polymerizations demonstrate tunable optical absorption bands and ambipolar redox properties, which are important for field-effect carrier mobilities (Wu et al., 2008).

Antimicrobial and Antioxidant Activities

Some derivatives of pyrido[3,4-b]pyrazin-7-amine have been found to exhibit antimicrobial and antioxidant activities. A study synthesizing new indole analogues containing pyrido[2,3-d]pyrimidin-4-amines and pyrazolo[3,4-b]pyridin-3-amines reported significant antibacterial, antifungal, and antioxidant activities for certain compounds, which may have potential applications in medicinal chemistry (Saundane et al., 2013).

Catalytic Synthesis

Pyrido[3,4-b]pyrazin-7-amine derivatives have been synthesized through various catalytic methods. A study on the synthesis of pyrido[2,3-e]pyrrolo[1,2-a]pyrazine derivatives via tandem iminium cyclization and Smiles rearrangement presents an efficient methodology for preparing a library of diversified pyrido[2,3-e]pyrrolo[1,2-a]pyrazine derivatives (Xiang et al., 2008).

properties

IUPAC Name

pyrido[3,4-b]pyrazin-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4/c8-7-3-5-6(4-11-7)10-2-1-9-5/h1-4H,(H2,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRYHJKILSRMGPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C=NC(=CC2=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10663625
Record name Pyrido[3,4-b]pyrazin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10663625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyrido[3,4-b]pyrazin-7-amine

CAS RN

91673-74-4
Record name Pyrido[3,4-b]pyrazin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10663625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
EA Larocque - 2021 - hammer.purdue.edu
Enzymes that regulate the biological activity of proteins via the phosphorylation of an amino acid residue from ATP are known as protein kinase1. Kinases can exist in different states (…
Number of citations: 2 hammer.purdue.edu

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